(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a cyano group, a methylsulfanylphenyl group, and an octylprop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of (Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound, which can be achieved through a reaction between 4-methylsulfanylbenzaldehyde and malononitrile in the presence of a base.
Cyclization and functionalization: The intermediate undergoes cyclization and functionalization reactions to introduce the cyano and octyl groups. This step often requires specific catalysts and reaction conditions to ensure the desired stereochemistry.
Final coupling: The final step involves coupling the functionalized intermediate with an appropriate amine, such as octylamine, to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The cyano group and methylsulfanylphenyl moiety are key functional groups that contribute to its biological activity by interacting with target proteins and modulating their function.
Comparison with Similar Compounds
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide can be compared with similar compounds, such as:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also contain a methylsulfonylphenyl group and exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives: These compounds combine thiazole and sulfonamide groups and are investigated for their antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-3-4-5-6-7-8-13-21-19(22)17(15-20)14-16-9-11-18(23-2)12-10-16/h9-12,14H,3-8,13H2,1-2H3,(H,21,22)/b17-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYUKHIFXTXTR-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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